(E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester
Overview
Description
(E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester, also known as 1,3-distearoyl-2-oleoyl-sn-glycerol, is a triacylglycerol molecule composed of two stearic acid molecules and one oleic acid molecule esterified to a glycerol backbone. This compound is a significant component of various natural fats and oils, including cocoa butter and other vegetable fats. It is known for its role in determining the physical properties of these fats, such as melting behavior and polymorphism .
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester can be synthesized through the esterification of glycerol with stearic acid and oleic acid. The process typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired triacylglycerol .
Industrial Production Methods: In industrial settings, this compound is often produced through the fractionation of natural fats and oils. This involves the separation of different triacylglycerols based on their melting points and solubility properties. The fractionation process can be enhanced using techniques such as solvent crystallization and supercritical fluid extraction .
Chemical Reactions Analysis
Types of Reactions: (E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent to convert this compound into its oxidized forms.
Reduction: Sodium borohydride is often employed to reduce this compound, leading to the formation of reduced triacylglycerols.
Substitution: Halogens such as chlorine and bromine can be used to substitute the oleic acid moiety in this compound.
Major Products: The major products formed from these reactions include oxidized triacylglycerols, reduced triacylglycerols, and halogenated derivatives of this compound.
Scientific Research Applications
(E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: In chemistry, this compound is used as a model compound to study the polymorphism and crystallization behavior of triacylglycerols. It is also employed in the development of cocoa butter substitutes and other food products .
Biology: In biological research, this compound is used to investigate the metabolic pathways of triacylglycerols and their role in cellular processes. It serves as a substrate for enzymes involved in lipid metabolism and is used in studies related to obesity and lipid-related disorders .
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including its role in drug delivery systems and its effects on lipid metabolism. It is also studied for its potential use in treating metabolic disorders and cardiovascular diseases .
Industry: In the industrial sector, this compound is used in the production of cosmetics, pharmaceuticals, and food products. Its unique physical properties make it an ideal ingredient in formulations requiring specific melting points and stability .
Mechanism of Action
The mechanism of action of (E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester involves its interaction with various molecular targets and pathways. It is known to influence lipid metabolism by serving as a substrate for lipases and other enzymes involved in the breakdown and synthesis of triacylglycerols. Additionally, this compound can modulate the activity of signaling pathways related to lipid homeostasis and energy metabolism .
Comparison with Similar Compounds
1,3-Distearoyl-2-linoleoyl-sn-glycerol (SLS): This compound contains linoleic acid instead of oleic acid and exhibits different polymorphic behavior and melting properties compared to (E)-9-octadecenoic acid, 2-[(1-oxooctadecyl)oxy]-1-[[(1-oxooctadecyl)oxy]methyl]ethyl ester.
1,3-Dipalmitoyl-2-oleoyl-sn-glycerol (POP): This compound contains palmitic acid instead of stearic acid and has distinct physical and chemical properties.
Uniqueness: this compound is unique due to its specific combination of stearic and oleic acids, which imparts distinct melting behavior and polymorphic characteristics. This makes it particularly valuable in the study of fat crystallization and the development of cocoa butter substitutes .
Properties
IUPAC Name |
[3-octadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] octadecanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H108O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h27,30,54H,4-26,28-29,31-53H2,1-3H3/b30-27+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLADLVPSYELCA-KDJFERLWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C/CCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H108O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
2846-04-0 | |
Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
40.5 - 42.5 °C | |
Record name | Glycerol 1,3-dioctadecanoate 2-(9Z-octadecenoate) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030970 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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